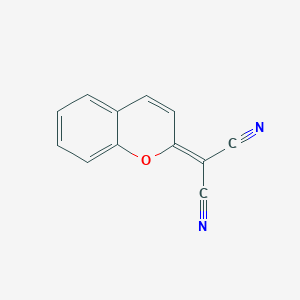

2-Chromen-2-ylidenepropanedinitrile

Description

2-Chromen-2-ylidenepropanedinitrile is a dinitrile derivative featuring a chromen-ylidene backbone. Chromen (a benzopyran derivative) is fused with a propanedinitrile group, resulting in a conjugated system that influences its electronic and optical properties. Key identifiers include:

- CAS Number: 5841-39-4

- Synonyms: NSC92659, AC1Q4PZO, 2H-chromen-2-ylidenepropanedinitrile .

This compound is of interest in materials science and organic electronics due to its extended π-conjugation, which may enhance charge-transfer properties .

Properties

CAS No. |

5841-39-4 |

|---|---|

Molecular Formula |

C12H6N2O |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-chromen-2-ylidenepropanedinitrile |

InChI |

InChI=1S/C12H6N2O/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)15-12/h1-6H |

InChI Key |

DGOGRNQPIVBVLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C(C#N)C#N)O2 |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation as the Principal Method

The most common and efficient method for synthesizing 2-Chromen-2-ylidenepropanedinitrile involves the Knoevenagel condensation reaction. This reaction is a modified Aldol condensation where an aldehyde or ketone (here, chromene-2-carbaldehyde) reacts with a compound containing active methylene groups (such as malononitrile or propanedinitrile derivatives) in the presence of a basic catalyst.

Reaction Mechanism : The base deprotonates the active methylene compound, forming a carbanion that nucleophilically attacks the electrophilic carbonyl carbon of the chromene aldehyde. This intermediate then undergoes dehydration to yield the α,β-unsaturated nitrile product, this compound.

Catalysts and Conditions : Common catalysts include primary or secondary amines, ammonium salts, or inorganic bases such as potassium carbonate (K2CO3). The reaction is often carried out in ethanol or other polar solvents, sometimes under reflux conditions for 2–4 hours.

Environmental and Efficiency Considerations : Recent advances have introduced solvent-free conditions, microwave or ultrasound irradiation to enhance reaction rates and yields. For example, ultrasound irradiation under solvent-free conditions has been reported to give yields as high as 92–96% for related coumarin derivatives.

Representative Synthetic Procedure

A typical synthetic route for this compound is as follows:

Starting Materials : 2H-chromen-2-carbaldehyde and malononitrile (propanedinitrile).

Procedure : The aldehyde and malononitrile are mixed in ethanol with potassium carbonate as the base catalyst and stirred at 80°C for 2–4 hours. After completion, the reaction mixture is cooled, and the product precipitates upon addition of cold water. Filtration and recrystallization from ethanol yield the pure compound.

Yield and Purity : Yields typically range from 70% to 85%, with purity confirmed by spectral methods such as NMR and IR spectroscopy.

Alternative Methods and Catalysts

Lewis Acid Catalysis : Zinc trifluoromethanesulfonate (Zn(OTf)2) has been reported as an efficient catalyst in related chromene derivative syntheses, offering mild reaction conditions and good selectivity.

Solid-Supported Catalysts : Graphene oxide-based nanocomposites with copper catalysts have been employed for chromene derivative synthesis, enhancing catalytic efficiency and recyclability.

Eco-Friendly Approaches : Use of choline chloride as a catalyst in aqueous medium provides an environmentally benign alternative for the synthesis of chromene derivatives, achieving high yields with reduced toxicity.

Data Tables Summarizing Preparation Methods

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Knoevenagel Condensation | K2CO3, reflux at 80°C | Ethanol | 2–4 hours | 70–85 | Conventional method, widely used |

| Ultrasound-assisted | Amine catalyst, solvent-free | None | 30–60 min | 92–96 | Eco-friendly, high yield |

| Lewis Acid Catalysis | Zn(OTf)2 | Polar aprotic | 1–3 hours | 80–90 | Mild conditions, selective |

| Solid-supported Catalyst | Graphene oxide/Cu nanocomposite | Ethanol or water | 2–3 hours | 85–90 | Recyclable catalyst, green chemistry approach |

| Aqueous Choline Chloride | Choline chloride | Water | 3–4 hours | 90–95 | Environmentally benign, high yield |

Detailed Research Outcomes

Spectroscopic Characterization : The formation of this compound is confirmed by IR spectra showing characteristic nitrile (CN) stretching bands near 2200 cm⁻¹ and conjugated C=C stretching around 1600 cm⁻¹. Proton NMR typically shows vinyl protons in the 6.0–8.0 ppm range and signals corresponding to the chromene ring protons.

Crystallographic Studies : Single-crystal X-ray diffraction studies of related chromene derivatives confirm the planar structure of the chromene ring and the conjugation with the propanedinitrile moiety, which is crucial for their chemical reactivity and biological activity.

Computational and Docking Studies : Density Functional Theory (DFT) computations and molecular docking have been used to understand the electronic properties and binding affinities of chromene derivatives, including those structurally similar to this compound, highlighting their potential as bioactive compounds.

Chemical Reactions Analysis

Types of Reactions

2-Chromen-2-ylidenepropanedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

2-Chromen-2-ylidenepropanedinitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chromen-2-ylidenepropanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3-Chloro-1,2-dihydroquinoxalin-2-ylidene)propanedinitrile

- CAS : 113983-94-1

- Molecular Formula : C₁₁H₅ClN₄ .

- Key Features: Substituted with a chloro-quinoxalinylidene group, introducing electron-withdrawing Cl and nitrogen-rich aromaticity. Higher nitrogen content (4 N atoms) compared to the chromen derivative. Purity: 95% (industrial grade), suggesting use in synthetic intermediates or agrochemicals .

2-(Pyren-1-ylmethylidene)propanedinitrile

- CAS : 27287-82-7

- Molecular Formula : C₂₀H₁₀N₂ .

- Key Features: Pyrenyl substituent, a polycyclic aromatic hydrocarbon (PAH), enhances lipophilicity (LogP = 5.1) and UV absorption. Molecular Weight: 278.3 g/mol, significantly larger than the chromen analog. Potential applications in organic semiconductors or fluorescent probes due to extended conjugation .

2-Benzylidenepropanedinitrile

- CAS : 2700-22-3

- Molecular Formula : C₁₀H₆N₂ (inferred from structure).

- Key Features :

2-(1-Cyclopropylethylidene)propanedinitrile

Comparative Data Table

Biological Activity

2-Chromen-2-ylidenepropanedinitrile (CAS No. 5841-39-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological properties of this compound, including its mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Molecular Structure:

- Molecular Formula: C12H9N3

- Molecular Weight: 211.22 g/mol

- IUPAC Name: this compound

| Property | Value |

|---|---|

| CAS No. | 5841-39-4 |

| Molecular Formula | C12H9N3 |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The compound's structure allows it to bind to specific sites on these macromolecules, leading to modulation of enzymatic activities and cellular pathways.

Key Mechanisms:

- Antimicrobial Activity: The compound has demonstrated effectiveness against a range of bacterial strains, potentially through disruption of cell membrane integrity or inhibition of essential metabolic pathways.

- Anticancer Properties: Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy:

- A study published in a peer-reviewed journal reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.

-

Anticancer Activity:

- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.

-

Interaction Studies:

- Interaction studies revealed that the compound binds to DNA and RNA, suggesting a potential role in gene expression modulation. This interaction could lead to alterations in cellular signaling pathways associated with tumor growth.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential therapeutic applications:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines |

| Macromolecule Interactions | Binds to DNA/RNA, influencing gene expression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.